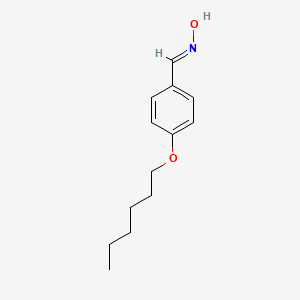

4-(Hexyloxy)benzaldehyde oxime

Descripción

4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.

Propiedades

Fórmula molecular |

C13H19NO2 |

|---|---|

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+ |

Clave InChI |

QYDNPDYSYAFFQI-SDNWHVSQSA-N |

SMILES isomérico |

CCCCCCOC1=CC=C(C=C1)/C=N/O |

SMILES canónico |

CCCCCCOC1=CC=C(C=C1)C=NO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .

Análisis De Reacciones Químicas

Beckmann Rearrangement

The oxime group undergoes Beckmann rearrangement under acid or photolytic catalysis to form substituted amides. For benzaldehyde oxime analogs, this reaction yields benzamide derivatives. For 4-(hexyloxy)benzaldehyde oxime, the rearrangement likely produces 4-(hexyloxy)benzamide (C₁₃H₁₉NO₂).

Mechanism & Conditions

-

Catalysts : Nickel salts (e.g., NiCl₂) or BODIPY-based photocatalysts .

-

Reaction Pathway :

-

Yield : ~70–85% (estimated based on benzaldehyde oxime data ).

Dehydration to Nitriles

Acid-catalyzed dehydration converts the oxime to a nitrile. This reaction is critical for synthesizing 4-(hexyloxy)benzonitrile (C₁₃H₁₇NO), a versatile intermediate in organic synthesis.

Conditions

Hydrolysis to Aldehyde

The oxime can be hydrolyzed back to the parent aldehyde under acidic or basic conditions:

Key Observations

-

Acidic Hydrolysis : Faster but may require neutralization.

Chlorination with N-Chlorosuccinimide (NCS)

Reaction with NCS in DMF replaces the oxime’s α-hydrogen with chlorine, yielding 4-(hexyloxy)benzohydroximoyl chloride (C₁₃H₁₈ClNO₂) .

Mechanism

Applications : Intermediate for further functionalization (e.g., cross-coupling reactions).

Photolytic Acid Generation

As a latent acid precursor, this compound releases acid upon UV irradiation, a property exploited in photoresist technology .

Key Data

| Property | Value |

|---|---|

| Activation Wavelength | 248–365 nm |

| Acid Generated | Hexyloxy-substituted sulfonic acid |

| Application | Chemically amplified resists |

Advantages : High thermal stability (>150°C) and controlled acid release .

Cyclization Reactions

The oxime participates in cyclization to form heterocycles. For example, with α,β-unsaturated ketones, it forms 4-oximinochromanes under basic conditions .

General Procedure

-

React oxime with chalcone derivatives (e.g., myrtenal).

-

Use pyrrolidine/ethanol at 150°C (microwave-assisted).

Example :

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to 4-(hexyloxy)benzylamine (C₁₃H₂₁NO).

Oxidation to Nitro Compounds

Strong oxidizers (e.g., KMnO₄) convert the oxime to 4-(hexyloxy)nitrobenzene (C₁₃H₁₇NO₃).

Mechanistic Considerations

-

Electron-Donating Hexyloxy Group : Enhances oxime stability but slows electrophilic substitutions.

-

Steric Effects : The bulky hexyl chain may hinder reactions at the aromatic ring but has minimal impact on oxime-specific transformations.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has indicated that oxime derivatives, including 4-(hexyloxy)benzaldehyde oxime, may exhibit significant antibacterial properties. A study highlighted the structure-activity relationship of various oxime compounds against Mycobacterium tuberculosis and other Gram-positive bacteria. These compounds demonstrated minimum inhibitory concentrations as low as 0.39 μg/mL, suggesting that modifications to the oxime structure can enhance antibacterial efficacy .

Antidepressant and Cytotoxic Activities

In addition to antibacterial properties, oxime derivatives have been investigated for their potential antidepressant effects. For instance, molecular docking studies have shown that certain oxime compounds can interact with neurotransmitter receptors, indicating a possible pathway for therapeutic use in treating depression . Furthermore, cytotoxicity assessments have revealed that these compounds can selectively inhibit cancer cell growth, making them candidates for anticancer drug development.

Photoresist Applications

This compound has been explored as a component in chemically amplified photoresist compositions used in semiconductor manufacturing. These compositions benefit from the thermal stability and high photo-speed characteristics of oxime derivatives, which are crucial for the production of integrated circuits . The ability to tune the optical absorption spectra of these compounds over a wide range enhances their applicability in deep ultraviolet lithography.

Environmental Remediation

Oximes are also being studied for their potential use in environmental remediation processes. Their ability to chelate metal ions can be exploited in the removal of heavy metals from contaminated water sources. This property is particularly relevant given the increasing concerns about water pollution and the need for effective remediation strategies.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.

4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.

4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .

Actividad Biológica

4-(Hexyloxy)benzaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be synthesized from 4-(hexyloxy)benzaldehyde through the reaction with hydroxylamine. The oxime functional group (-C=N-OH) is known for its reactivity and ability to form complexes with various biological targets.

The biological activity of oximes, including this compound, primarily involves their interaction with enzymes and receptors:

- Enzyme Inhibition : Oximes can act as inhibitors for various enzymes, including aldehyde reductase (ALR2), which is implicated in diabetic complications. The inhibition of ALR2 can help mitigate oxidative stress associated with diabetes .

- Antioxidant Activity : Compounds with oxime groups often exhibit antioxidant properties, which can protect cells from oxidative damage by scavenging free radicals .

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that oxime derivatives possess significant antibacterial properties against Gram-positive bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against certain bacterial strains .

- Anticancer Properties : Some oxime derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The presence of hydrophobic substituents enhances their ability to permeate cell membranes and exert cytotoxic effects .

- Anti-inflammatory Effects : Research suggests that certain oximes may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on Dual-Acting ALR2 Inhibitors : A series of O-benzyl oximes were developed as dual inhibitors of ALR2, demonstrating significant antioxidant activity alongside enzyme inhibition. This highlights the therapeutic potential of oxime derivatives in managing oxidative stress-related conditions such as diabetes .

- Antibacterial Evaluation : A systematic investigation into various oxime derivatives showed that structural modifications significantly impacted their antibacterial efficacy. The presence of specific functional groups was crucial for enhancing activity against bacterial strains .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of methanol extracts containing oxime derivatives against cancer cell lines, revealing promising results that warrant further exploration into their mechanisms .

Data Table: Biological Activities of Oxime Derivatives

| Activity Type | Compound Type | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Oxime Derivatives | 0.39 | Disruption of bacterial membrane potential |

| Antioxidant | O-Benzyl Oximes | N/A | Scavenging free radicals |

| Anticancer | Methanol Extracts | Varies | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Various Oximes | N/A | Modulation of inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(Hexyloxy)benzaldehyde oxime from its aldehyde precursor?

- Methodological Answer : The oximation reaction typically involves reacting 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a 1:1.5 molar ratio under reflux in ethanol or methanol. Sodium acetate (as a base) or pyridine is added to neutralize HCl, improving reaction efficiency. Reaction times range from 1–2 hours at 60–80°C, with yields exceeding 90% for structurally similar aldehydes (e.g., 4-methoxybenzaldehyde oxime) . For scale-up, flow chemistry methods using hydroxylamine hydrochloride and sodium hydroxide at room temperature can achieve comparable yields with precise control over reaction parameters .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS data for 4-(hexyloxy)benzaldehyde in Figure S51 of can be adapted for the oxime derivative) .

- NMR Spectroscopy : Analyze H and C NMR to identify oxime protons (δ 8.0–10.0 ppm for N-OH) and distinguish E/Z isomers. For example, H NMR of 4-(methylsulfonyl)benzaldehyde oxime in shows distinct peaks for E and Z configurations .

- HPLC : Monitor reaction progress and purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but freely soluble in polar organic solvents (e.g., ethanol, DMSO). Similar benzaldehyde oximes exhibit solubility >8 mg/mL in ethanol .

- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation. Avoid exposure to strong acids/bases, which may hydrolyze the oxime group. Stability tests for analogous compounds show no decomposition over 6 months under recommended conditions .

Advanced Research Questions

Q. How does the reaction mechanism of oximation vary with substituents on the benzaldehyde core?

- Methodological Answer : The oximation proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming an intermediate hemiaminal that dehydrates to the oxime. Electron-donating groups (e.g., hexyloxy) increase aldehyde reactivity by polarizing the carbonyl bond, reducing reaction time (e.g., 4-methoxybenzaldehyde oxime forms in 60 minutes vs. 90 minutes for nitro-substituted derivatives) . Kinetic studies using stopped-flow NMR or in-line UV-Vis spectroscopy can quantify substituent effects on reaction rates .

Q. What advanced analytical techniques are required to resolve E/Z isomerism in this compound?

- Methodological Answer :

- Dynamic HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate isomers. For example, demonstrates isomer separation via H NMR by distinct chemical shifts (δ 8.60 ppm for Z vs. δ 7.85 ppm for E) .

- X-ray Crystallography : Determine absolute configuration of crystalline isomers. Crystallization from ethyl acetate/hexane mixtures is effective for analogous oximes .

Q. How can this compound be utilized in the synthesis of bioactive heterocycles?

- Methodological Answer :

- Pyrazole-4-carboxylic Oxime Esters : React with acyl chlorides (e.g., 3-trifluoromethylpyrazole-4-carbonyl chloride) to form ester derivatives with fungicidal activity (85–95% yields) .

- Leukotriene Biosynthesis Inhibitors : Use as intermediates in aryl-N-hydroxyurea synthesis, as shown in for atherosclerosis drug candidates .

Q. How can contradictory yield data in oximation reactions be systematically addressed?

- Methodological Answer : Variability arises from differences in hydroxylamine stoichiometry, solvent polarity, and purification methods. For example:

- Excess NHOH·HCl : Use 1.5–2.0 equivalents to drive reactions to completion, as in .

- Purification : Extract oximes directly from reaction mixtures without column chromatography to avoid losses (e.g., 81% isolated yield for 4-(2-phenyl-thiazol-4-ylethoxy)benzaldehyde oxime in ) .

Key Research Findings

- Synthetic Efficiency : Flow chemistry reduces reaction times to <30 minutes for small-scale oximation .

- Isomer-Specific Bioactivity : E-isomers of benzaldehyde oximes show enhanced antifungal activity compared to Z-isomers .

- Stability : Oximes with alkoxy substituents (e.g., hexyloxy) exhibit superior thermal stability over nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.